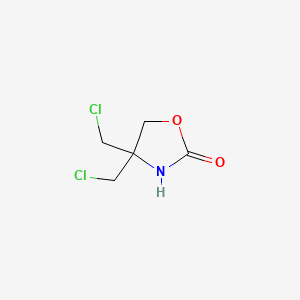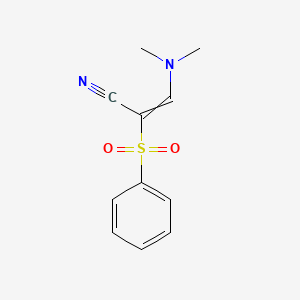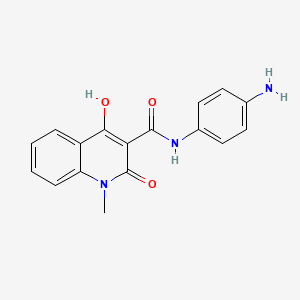
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of chloro and trifluoromethyl groups enhances its chemical reactivity and potential for diverse applications .
Méthodes De Préparation
The synthesis of 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-chloro-2-nitroaniline with trifluoroacetic anhydride, followed by cyclization to form the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering its chemical properties.
Applications De Recherche Scientifique
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups enhances its binding affinity to target proteins, influencing various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another compound with trifluoromethyl and chloro groups, but with a pyridine ring instead of a benzimidazole ring.
5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazole-2-thione: A related benzimidazole derivative with additional chloro groups
Propriétés
Formule moléculaire |
C8H4ClF3N2O |
|---|---|
Poids moléculaire |
236.58 g/mol |
Nom IUPAC |
5-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H4ClF3N2O/c9-4-2-6-5(13-7(15)14-6)1-3(4)8(10,11)12/h1-2H,(H2,13,14,15) |
Clé InChI |
WNRJYXLNCXUCOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1NC(=O)N2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


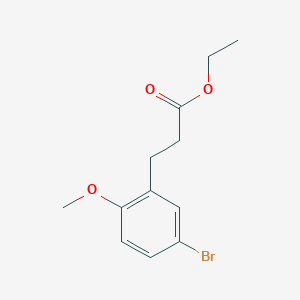
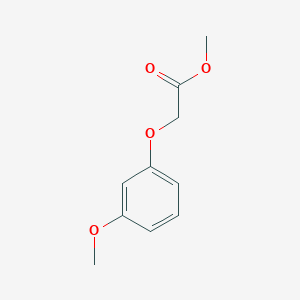
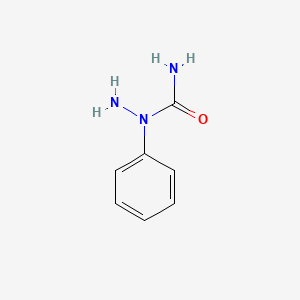
![2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8759378.png)
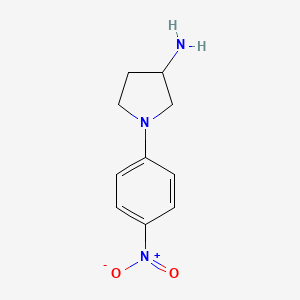

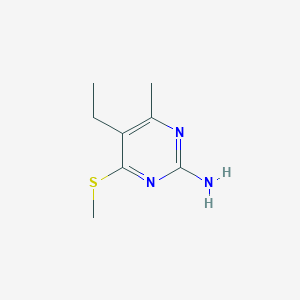
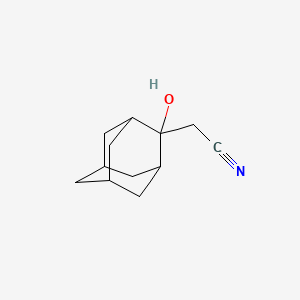
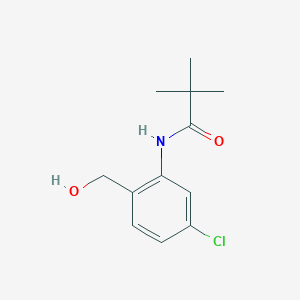
![N-Methyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B8759419.png)

